2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride

Description

Structural Identity and Nomenclature Context

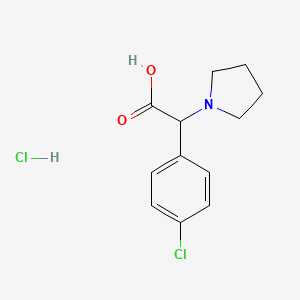

The chemical compound 2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride is a chiral pyrrolidine derivative characterized by a central acetic acid backbone substituted with a 4-chlorophenyl group and a pyrrolidin-1-yl moiety. Its molecular formula is C₁₂H₁₅Cl₂NO₂ , with a molecular weight of 276.16 g/mol. The hydrochloride salt form enhances solubility and stability, making it more suitable for pharmaceutical applications compared to the free acid variant.

The IUPAC name for the base compound is 2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid, while the hydrochloride salt is systematically named as This compound. Common synonyms include α-(4-chlorophenyl)-1-pyrrolidineacetic acid hydrochloride and EVT-1468828. Crystallographic studies of related pyrrolidine-malonate esters reveal triclinic or monoclinic crystal systems with hydrogen bonding networks stabilizing the structure. For example, analogous compounds exhibit intermolecular C–H···O and C–H···N interactions, which may influence the hydrochloride salt’s packing efficiency.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅Cl₂NO₂ |

| Molecular Weight | 276.16 g/mol |

| CAS Registry Number | 113346-67-1 (free acid) |

| Crystal System (analogues) | Triclinic or monoclinic |

Relationship to Rolipram and the Phosphodiesterase 4 Inhibitor Class

Structurally, this compound shares pharmacophoric features with Rolipram, a prototypical phosphodiesterase 4 (PDE4) inhibitor. Both compounds contain a pyrrolidine ring and aromatic substituents critical for PDE4 binding. Rolipram’s cyclopentyloxy group is replaced by a 4-chlorophenyl group in this compound, potentially altering selectivity and potency. PDE4 inhibitors suppress cAMP degradation, modulating inflammatory cytokines like tumor necrosis factor-α and interleukins.

The compound’s pyrrolidine nitrogen may interact with PDE4’s catalytic domain, analogous to Rolipram’s binding mechanism. However, its acetic acid moiety introduces additional hydrogen-bonding capabilities, which could influence interactions with PDE4’s hydrophobic clamp region. Comparative studies of PDE4 inhibitors highlight the importance of substituent electronegativity and steric bulk in determining inhibitory activity, suggesting that the 4-chlorophenyl group may enhance target affinity.

Historical Development in Pharmaceutical Research

First synthesized in the early 2010s, this compound emerged from efforts to optimize malonate-derived ligands for metal coordination. Initial work focused on 2-arylidene-malonic acid diethyl esters, which were condensed with heterocyclic amines to form stable chelating agents. By 2020, researchers recognized its potential as a chiral building block for pharmaceuticals, particularly in synthesizing γ-aminobutyric acid (GABA) receptor agonists like Baclofen.

The hydrochloride salt gained prominence after 2024 due to its improved crystallinity and handling properties compared to the free acid. Its development mirrors broader trends in asymmetric synthesis, where pyrrolidine derivatives are leveraged to construct enantiomerically pure therapeutics. For example, it serves as a precursor to (R)- and (S)-4-amino-2-(4-chlorophenyl)butyric acid (PCPGABA), which are investigated for neurological applications.

Evolution of Research Applications

Originally studied for coordinating transition metals like Cu(II) and Ni(II), this compound’s utility expanded into medicinal chemistry as its chiral center and rigid structure became apparent. Key applications include:

- Enantioselective Synthesis : The compound’s stereogenic center enables the production of single-enantiomer drugs, such as (R)-Baclofen, a muscle relaxant.

- Peptide Mimetics : Its acetic acid moiety mimics carboxylate groups in bioactive peptides, facilitating the design of protease-resistant analogs.

- Ligand Design : Early studies utilized its malonate backbone to create Schiff base ligands for catalytic and antimicrobial metal complexes.

Recent advances exploit its hydrochloride salt in solid-phase synthesis, where improved solubility accelerates reaction kinetics. Additionally, its role in constructing PDE4 inhibitor analogs underscores its versatility in targeting inflammatory pathways.

Current Research Significance

Today, this compound is pivotal in three research areas:

- Neurological Drug Development : As a precursor to GABA analogs, it aids in exploring treatments for spasticity and anxiety disorders.

- Anti-Inflammatory Agents : Structural parallels to PDE4 inhibitors drive investigations into its potential for asthma and chronic obstructive pulmonary disease (COPD).

- Chiral Auxiliaries : Its configurationally stable pyrrolidine ring is employed in asymmetric catalysis to control stereochemistry in complex syntheses.

Ongoing studies focus on derivatizing its acetic acid group to enhance blood-brain barrier permeability, a critical step for central nervous system-targeted therapies. Furthermore, computational modeling predicts that halogen substitutions on the phenyl ring could optimize PDE4 binding affinity, opening avenues for next-generation inhibitors.

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-pyrrolidin-1-ylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2.ClH/c13-10-5-3-9(4-6-10)11(12(15)16)14-7-1-2-8-14;/h3-6,11H,1-2,7-8H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFZZTMSJMAOSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CC=C(C=C2)Cl)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride typically involves the following steps:

Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a reaction with a suitable reagent to form the chlorophenyl intermediate.

Introduction of the Pyrrolidine Ring: The intermediate is then reacted with pyrrolidine under specific conditions to introduce the pyrrolidine ring.

Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, typically involving the chlorophenyl group.

Reduction: Reduction reactions may target the pyrrolidine ring or other functional groups.

Substitution: Substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl ketones, while substitution reactions may produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethanol

- 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)propanoic acid

- 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)butanoic acid

Uniqueness

2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features may result in different reactivity and interactions compared to similar compounds.

Biological Activity

2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride, with the CAS number 1956309-54-8, is a compound of interest in pharmacological research. Its structure features a chlorophenyl group attached to a pyrrolidine ring, which suggests potential biological activity, particularly in antimicrobial and anti-inflammatory applications.

- Molecular Formula : C₁₃H₁₆ClN₁O₂

- Molecular Weight : 253.73 g/mol

- CAS Number : 1956309-54-8

- Storage Conditions : Room temperature, protected from moisture.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The following table summarizes findings related to its antibacterial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 44 nM | |

| Escherichia coli | 360 nM | |

| Bacillus subtilis | 180 nM | |

| Methicillin-resistant S. aureus (MRSA) | 11 nM |

These results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria, including MRSA.

The exact mechanism through which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the chlorophenyl moiety may enhance membrane permeability or interfere with bacterial cell wall synthesis. Further research is needed to clarify these mechanisms.

Case Studies

-

Study on Antibacterial Efficacy :

A study published in MDPI evaluated various derivatives of pyrrolidine compounds, including this compound. The compound demonstrated a potent inhibitory effect against multiple strains of bacteria, outperforming some conventional antibiotics at non-cytotoxic concentrations . -

Comparative Analysis with Other Compounds :

In a comparative study involving several new antibacterial agents, this compound showed lower MIC values than traditional antibiotics like tetracycline and ceftriaxone against specific strains of bacteria . This suggests its potential as a viable alternative or adjunct in antibiotic therapy.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride?

- Methodological Answer : Employ statistical Design of Experiments (DoE) to minimize trial numbers while capturing critical variables (e.g., temperature, solvent polarity, reaction time). Use fractional factorial designs to identify key factors influencing yield and purity. For example, refine stoichiometric ratios of the pyrrolidine and 4-chlorophenylacetic acid derivatives using response surface methodology . Integrate computational pre-screening (e.g., density functional theory (DFT) for transition state analysis) to narrow experimental conditions .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to verify the presence of the pyrrolidine ring (δ ~2.5–3.5 ppm for N-CH) and 4-chlorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) .

- X-ray Crystallography : Confirm stereochemistry and hydrogen bonding patterns (e.g., HCl salt formation) via single-crystal diffraction .

- Mass Spectrometry : Validate molecular weight using high-resolution ESI-MS to distinguish isotopic peaks for chlorine (Cl/Cl) .

Q. How can researchers address solubility challenges during purification?

- Methodological Answer : Utilize recrystallization in mixed solvents (e.g., ethanol/water) to enhance crystal lattice stability. For hydrochloride salts, adjust pH during precipitation to avoid decomposition. Monitor purity via HPLC with a C18 column and UV detection at 254 nm, referencing retention times against known standards .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

- Methodological Answer :

- Dynamic Effects : Investigate rotational barriers in the pyrrolidine ring using variable-temperature NMR to detect conformational exchange broadening .

- Solvent Polarity : Compare spectra in DMSO-d vs. CDCl to assess hydrogen bonding or ionic interactions influencing peak splitting .

- Computational Validation : Perform DFT-based NMR chemical shift predictions (e.g., using Gaussian or ORCA) to correlate experimental and theoretical data .

Q. What mechanistic insights are critical for understanding the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to track carbonyl intermediate formation.

- Isotopic Labeling : Introduce N-labeled pyrrolidine to trace regioselectivity in SN2 reactions using mass spectrometry .

- Transition State Analysis : Apply quantum mechanical/molecular mechanical (QM/MM) simulations to map energy barriers for chloride displacement .

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock or Schrödinger Suite to predict binding affinities at target receptors (e.g., neurotransmitter transporters).

- QSAR Modeling : Corporate substituent effects (e.g., halogenation) on logP and pKa to optimize pharmacokinetic properties .

- Reaction Path Sampling : Leverage metadynamics to explore alternative synthetic routes with lower activation energies .

Q. What strategies mitigate hygroscopicity or thermal instability in the hydrochloride salt?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Identify decomposition thresholds (e.g., >150°C) to define safe storage conditions .

- Lyophilization : Remove residual solvents under vacuum to minimize water absorption.

- Polymorph Screening : Explore crystal forms (e.g., hydrates vs. anhydrates) via slurry experiments in aprotic solvents .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical and experimental melting points?

- Methodological Answer :

- Purity Assessment : Repeat DSC measurements with rigorously dried samples to exclude solvent/impurity effects .

- Crystallographic Defects : Compare experimental XRD patterns with simulated data from Mercury software to detect lattice irregularities .

- Synthon Analysis : Evaluate hydrogen-bonding networks (e.g., N–H···Cl interactions) that may stabilize polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.